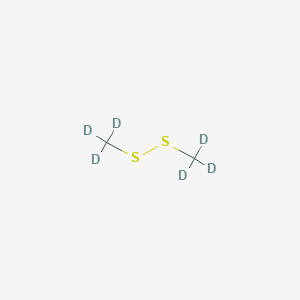
Dimethyl Disulfide-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-d6 disulfide, also known as dimethyl-d6 disulfide, is a deuterated compound with the chemical formula (CD3)2S2. It is a stable isotope-labeled compound where the hydrogen atoms in dimethyl disulfide are replaced with deuterium. This compound is primarily used in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl-d6 disulfide can be synthesized through the reaction of deuterated methyl iodide (CD3I) with sodium disulfide (Na2S2) under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of methyl-d6 disulfide involves the use of deuterated methanol (CD3OH) and sulfur sources in the presence of catalysts such as aluminum γ-oxide. The reaction conditions, including temperature and contact time, are optimized to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl-d6 disulfide undergoes various chemical reactions, including:
Disulfide Exchange: It can participate in disulfide exchange reactions with other thiols or disulfides, leading to the formation of new disulfide bonds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracetic acid.
Chlorinating Agents: Chlorine gas, sulfuryl chloride.
Catalysts: Aluminum γ-oxide for industrial synthesis.
Major Products
Oxidation Products: Methyl methanethiosulfinate.
Chlorination Products: Methanesulfenyl chloride, methanesulfinyl chloride, methanesulfonyl chloride.
Scientific Research Applications
Methyl-d6 disulfide is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Mass Spectrometry: Used as an internal standard to improve the accuracy of quantitative analysis.
NMR Spectroscopy: Helps in studying molecular structures and dynamics by providing distinct spectral signals.
Biological Studies: Used in metabolic studies to trace the pathways of sulfur-containing compounds.
Industrial Applications: Employed in the synthesis of other deuterated compounds and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of methyl-d6 disulfide involves its ability to undergo various chemical transformations due to the presence of the disulfide bond. This bond can be cleaved and reformed under different conditions, allowing the compound to participate in redox reactions and disulfide exchange processes. These reactions are crucial in biological systems where disulfide bonds play a role in protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
Dimethyl disulfide (CH3SSCH3): The non-deuterated analog of methyl-d6 disulfide.
Dimethyl sulfide-d6 (CD3SCD3): Another deuterated sulfur compound with a single sulfur atom.
Diallyl disulfide (C6H10S2): A naturally occurring disulfide found in garlic with similar chemical properties .
Uniqueness
Methyl-d6 disulfide is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic studies. The presence of deuterium atoms results in different spectral properties compared to non-deuterated compounds, making it a valuable tool in analytical chemistry and research .
Properties
CAS No. |
7282-94-2 |
|---|---|
Molecular Formula |
C2H6S2 |
Molecular Weight |
100.24 g/mol |
IUPAC Name |
trideuterio-(trideuteriomethyldisulfanyl)methane |
InChI |
InChI=1S/C2H6S2/c1-3-4-2/h1-2H3/i1D3,2D3 |
InChI Key |
WQOXQRCZOLPYPM-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SSC([2H])([2H])[2H] |
SMILES |
CSSC |
Canonical SMILES |
CSSC |
Pictograms |
Flammable; Irritant; Environmental Hazard |
Synonyms |
(Methyldithio)methane-d6; 2,3-Dithiabutane-d6; DMDS-d6; Dimethyl Disulfide-d6; Dimethyl Disulphide-d6; Dithioether-d6; NSC 9370-d6; Paladin-d6; Sulfa-Hitech-d6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


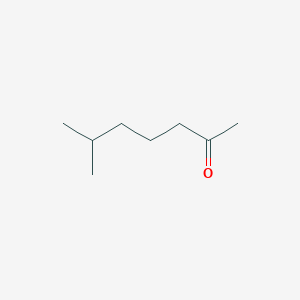
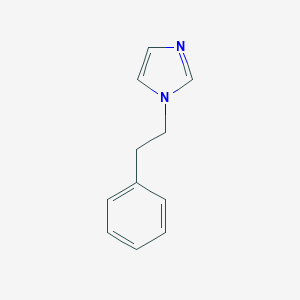

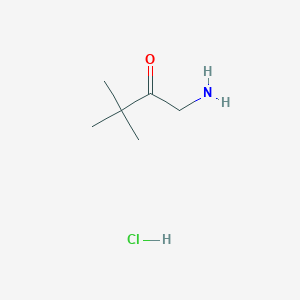

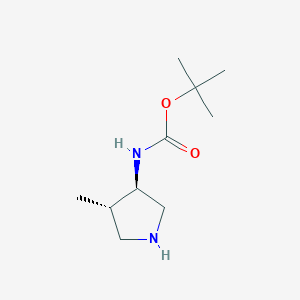


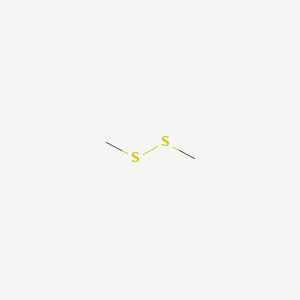

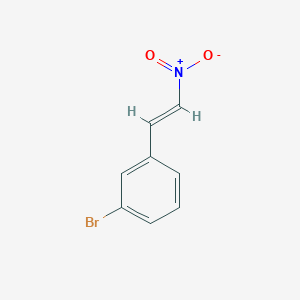
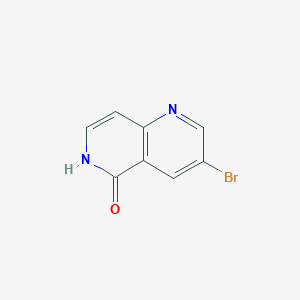
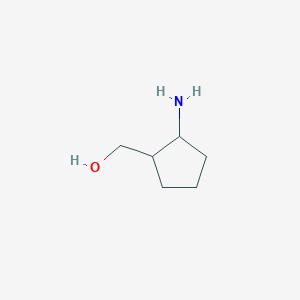
![5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid](/img/structure/B42264.png)
